molecular formula C9H18NO- B13404222 2,2,6,6-Tetramethyl-1-oxidopiperidine

2,2,6,6-Tetramethyl-1-oxidopiperidine

Cat. No.: B13404222
M. Wt: 156.25 g/mol
InChI Key: XIRRFKUIGOYGBW-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-oxidopiperidine, also known as TEMPO, is a stable free radical and a member of the nitroxide family. It is widely used in organic synthesis as an oxidizing agent and has applications in various fields, including chemistry, biology, and medicine. TEMPO is known for its ability to undergo redox reactions, making it a valuable tool in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: TEMPO can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate . Another method involves the electrochemical preparation of TEMPO from 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .

Industrial Production Methods: In industrial settings, TEMPO is often produced through large-scale oxidation processes. One practical method involves the oxidation of primary alcohols to acids using TEMPO as a mediator. This method is simple and suitable for large-scale synthesis, making it an attractive option for industrial production .

Chemical Reactions Analysis

Types of Reactions: TEMPO undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, particularly for the oxidation of primary alcohols to aldehydes and ketones .

Common Reagents and Conditions: Common reagents used in TEMPO-mediated reactions include sodium hypochlorite (NaClO) and sodium chlorite (NaClO2). These reagents are often used in combination with TEMPO to achieve efficient oxidation of alcohols .

Major Products Formed: The major products formed from TEMPO-mediated reactions depend on the specific reaction conditions and substrates used. For example, the oxidation of primary alcohols typically yields aldehydes or carboxylic acids, while the oxidation of secondary alcohols yields ketones .

Properties

Molecular Formula

C9H18NO-

Molecular Weight

156.25 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-oxidopiperidine

InChI

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1

InChI Key

XIRRFKUIGOYGBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1[O-])(C)C)C

Origin of Product

United States

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